molecular formula C19H25BN4O4 B13854185 Bortezomib-D8 (Major)

Bortezomib-D8 (Major)

Numéro de catalogue: B13854185
Poids moléculaire: 392.3 g/mol
Clé InChI: GXJABQQUPOEUTA-CXLUSBQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bortezomib-D8 (Major) is a deuterated form of Bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, Bortezomib-D8, is labeled with deuterium, which can be used in various research applications to study the pharmacokinetics and metabolism of Bortezomib.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-D8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Bortezomib-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure the desired level of deuteration and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bortezomib-D8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of Bortezomib-D8 include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogenated compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Bortezomib-D8 depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives of Bortezomib-D8, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Applications De Recherche Scientifique

Bortezomib-D8 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the pharmacokinetics and metabolism of Bortezomib. In biology, it is used to investigate the effects of proteasome inhibition on cellular processes. In medicine, Bortezomib-D8 is used in preclinical and clinical studies to evaluate the efficacy and safety of Bortezomib in treating various cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .

Mécanisme D'action

Bortezomib-D8 exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and the activation of the unfolded protein response. The result is cell cycle arrest and apoptosis of cancer cells. The molecular targets of Bortezomib-D8 include the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome .

Comparaison Avec Des Composés Similaires

Bortezomib-D8 is similar to other proteasome inhibitors such as Ixazomib and Carfilzomib. it is unique in its deuterated form, which allows for more detailed studies of its pharmacokinetics and metabolism. Ixazomib and Carfilzomib also inhibit the proteasome but differ in their chemical structures and specific binding sites. Bortezomib-D8’s deuterated nature provides a distinct advantage in research applications, making it a valuable tool for studying the effects of proteasome inhibition .

Similar Compounds

  • Ixazomib
  • Carfilzomib
  • Marizomib

Bortezomib-D8 stands out due to its deuterated form, which enhances its utility in scientific research.

Propriétés

Formule moléculaire

C19H25BN4O4

Poids moléculaire

392.3 g/mol

Nom IUPAC

[(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D

Clé InChI

GXJABQQUPOEUTA-CXLUSBQQSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

SMILES canonique

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.